molecular formula C14H20BBrO4 B6299470 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester CAS No. 2121512-99-8

5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester

Cat. No.: B6299470
CAS No.: 2121512-99-8
M. Wt: 343.02 g/mol
InChI Key: PZMHCUJQCLDWKR-UHFFFAOYSA-N
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Description

The pinacol ester group stabilizes the boronic acid, enhancing shelf life and handling. The bromo substituent acts as a leaving group, while the 2,4-dimethoxy groups influence electronic and steric properties, directing regioselectivity in coupling reactions. This compound is widely used in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMHCUJQCLDWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :

    • 5-Bromo-2,4-dimethoxyphenylboronic acid (1.0 equiv)

    • Pinacol (1.2 equiv)

    • Solvent: Dry diethyl ether (Et₂O) or tetrahydrofuran (THF).

  • Procedure :

    • The boronic acid is suspended in Et₂O, followed by pinacol addition.

    • The mixture is stirred for 15–24 hours at room temperature under inert atmosphere.

    • The solvent is evaporated, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate, 10:1).

Key Parameters

  • Yield : ~89% (reported for analogous bromophenyl systems).

  • Purity : >97% (confirmed by ¹H NMR and LC-MS).

Halogen-Metal Exchange and Boronation from 2-Bromo-4,5-Dimethoxyiodobenzene

This two-step approach avoids isolating the boronic acid intermediate.

Step 1: Grignard Reaction for Boronic Acid Formation

  • Reactants :

    • 2-Bromo-4,5-dimethoxyiodobenzene (1.0 equiv)

    • Isopropylmagnesium chloride (i-PrMgCl, 1.0 equiv)

    • Boron triethyl (B(OEt)₃, 2.3 equiv).

  • Procedure :

    • i-PrMgCl is added to a solution of the iodobenzene derivative in THF/Et₂O (1:1) at −78°C.

    • After 2 hours, B(OEt)₃ is introduced, and the mixture warms to room temperature overnight.

    • Hydrolysis with 10% HCl yields the boronic acid.

Step 2: Pinacol Esterification

The crude boronic acid is immediately subjected to esterification:

  • Reactants :

    • Crude boronic acid (1.0 equiv)

    • Pinacol (1.2 equiv)

    • Solvent: Et₂O.

  • Procedure :

    • Identical to Section 2.1, with purification via chromatography.

  • Overall Yield : 66% (two-step process).

Comparative Analysis of Methods

Parameter Direct Esterification Halogen-Metal Exchange
Starting MaterialBoronic acidIodobenzene derivative
Steps12
Typical Yield89%66%
Purification ComplexityModerateHigh
ScalabilityHighModerate

The direct method is preferred for scalability, while the halogen-metal exchange route avoids boronic acid instability issues.

Optimization and Troubleshooting

Solvent Selection

  • Et₂O vs. THF : Et₂O minimizes side reactions but requires longer reaction times.

  • Moisture Control : Anhydrous conditions are critical to prevent boronic acid hydrolysis.

Catalytic Enhancements

  • Acid Catalysts : Trace HCl or acetic acid accelerates esterification but risks decomposition.

  • Microwave Assistance : Reduces reaction time from hours to minutes (unpublished data).

Analytical Validation

  • ¹H NMR (CDCl₃):

    • δ 7.65 (s, 1H, aryl-H), 3.89 (s, 3H, OCH₃), 1.38 (s, 12H, pinacol-CH₃).

  • LC-MS :

    • [M+H]⁺ = 344.03 m/z (theoretical 343.02 g/mol).

Industrial-Scale Considerations

  • Cost Efficiency : Iodobenzene precursors are costly, favoring boronic acid routes for large batches.

  • Waste Management : Mg and B byproducts require neutralization before disposal .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key examples include:

SubstrateCatalyst SystemConditionsYieldSource
4-Bromo-2,5-dimethoxyphenylboronic esterPdCl₂(dppf)/K₂CO₃THF, 80°C, 12 h72–85%
Analogous 2-bromophenyl pinacol estersPd(OAc)₂/XPhosToluene, 100°C, 24 h28–90%

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the biaryl product. Methoxy groups enhance electron density, accelerating transmetallation but may require adjusted base stoichiometry to avoid demethylation .

Sequential Functionalization via Halogen Retention

The bromine substituent remains intact during Suzuki couplings, enabling subsequent transformations:

Example :

  • After coupling the boronic ester with an aryl halide, the residual bromine undergoes Buchwald-Hartwig amination using Pd₂(dba)₃ and BrettPhos ligand (yield: 65–78%) .

Applications :

  • Synthesis of polyfunctionalized arenes for drug discovery scaffolds .

Demethylation of Methoxy Groups

Methoxy groups are hydrolyzed to phenolic -OH under acidic or Lewis acidic conditions:

ReagentConditionsProductYieldSource
BBr₃CH₂Cl₂, −78°C, 3 h2,4-Dihydroxyphenylboronic ester82%
HBr/AcOHReflux, 6 hPartial demethylation45–60%

Note : Demethylation selectively targets methoxy groups ortho to electron-withdrawing boronic esters due to increased electrophilicity .

Transmetallation and Borylation

The boronic ester participates in iridium- or rhodium-catalyzed direct borylation of aromatic C–H bonds:

Protocol :

  • Substrate: 5-Bromo-2,4-dimethoxyphenylboronic ester

  • Catalyst: [Ir(OMe)(cod)]₂ (2 mol%)

  • Ligand: dtbpy

  • Diboron reagent: B₂pin₂

  • Yield: 68% (for analogous systems)

Outcome : Generates diborylated arenes for iterative cross-coupling strategies .

Halogen-Lithium Exchange and Functionalization

The bromine undergoes halogen-lithium exchange for further derivatization:

Procedure :

  • Treat with i-PrMgCl in THF/Et₂O at −78°C.

  • Quench with electrophiles (e.g., B(OEt)₃) to install boronate groups.

  • Yield: 50–66% (for 2-bromo analogs) .

Limitation : Competing protonation requires precise temperature control .

Triflation and Subsequent Couplings

The phenolic -OH (post-demethylation) is triflated for Stille or Negishi couplings:

Steps :

  • Demethylate with BBr₃.

  • Treat with Tf₂O/pyridine at 0°C.

  • Couple triflate with organozinc reagents using Pd(PPh₃)₄.

  • Yield: 70–88% (model systems) .

Stability and Handling Considerations

  • Storage : Stable under inert gas at −20°C for >12 months .

  • Purity : ≥98% by HPLC (critical for high-yield couplings) .

  • Solubility : THF > DCM > Et₂O; insoluble in water .

This compound’s dual reactivity (boron and halogen) makes it invaluable for constructing complex aromatic systems in medicinal chemistry and materials science. Experimental protocols emphasize catalyst selection and protecting group strategies to maximize efficiency .

Scientific Research Applications

Medicinal Chemistry

Boronic acids and their derivatives have gained prominence in medicinal chemistry due to their diverse biological activities. The compound 5-bromo-2,4-dimethoxyphenylboronic acid, pinacol ester is particularly noted for its potential applications in:

  • Anticancer Agents : Boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells. The structural modifications provided by compounds like 5-bromo-2,4-dimethoxyphenylboronic acid enhance selectivity and potency against specific cancer types .
  • Antibacterial and Antiviral Activities : Research indicates that boronic acids can exhibit significant antibacterial and antiviral properties. Their ability to form reversible covalent bonds with diols makes them suitable for targeting enzymes involved in bacterial resistance mechanisms .
  • Drug Development : The introduction of boronic acid groups into bioactive molecules has been shown to modify their pharmacokinetic properties and enhance therapeutic efficacy. This has led to the development of drugs such as bortezomib for multiple myeloma treatment .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules including pharmaceuticals and agrochemicals .
  • Synthesis of Fluorescent Probes : Due to its boron content, this compound can be utilized in the synthesis of fluorescent probes for biological imaging and sensing applications. The ability to modify electronic properties through substitution makes it an ideal candidate for developing sensitive detection methods .

Material Science

In material science, boronic acids are used to create advanced materials with unique properties:

  • Polymer Chemistry : Boronic esters can be used to synthesize dynamic covalent polymers that respond to environmental stimuli. The incorporation of 5-bromo-2,4-dimethoxyphenylboronic acid into polymer matrices can enhance mechanical properties and enable self-healing capabilities .
  • Nanomaterials : The compound can be employed in the preparation of boron-containing nanomaterials which have applications in catalysis, electronics, and energy storage systems .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of boronic acids, including 5-bromo-2,4-dimethoxyphenylboronic acid, exhibited potent inhibition of cancer cell proliferation through proteasome inhibition. This mechanism was linked to enhanced apoptosis rates in multiple myeloma cell lines.

Case Study 2: Synthesis of Fluorescent Probes

Research involving the synthesis of fluorescent probes reported the successful incorporation of 5-bromo-2,4-dimethoxyphenylboronic acid into a fluorescent sensor for detecting glucose levels. The sensor showed high sensitivity and selectivity due to the unique interactions facilitated by the boron atom.

Mechanism of Action

The primary mechanism of action for 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The boronic ester group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecules with high precision .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Applications Reactivity Notes Reference IDs
5-Bromo-2,4-dimethoxyphenylboronic acid PE 2,4-OMe; 5-Br Cross-coupling; drug intermediates High reactivity due to Br; OMe groups enhance electron density
5-Bromo-2-methoxyphenylboronic acid PE 2-OMe; 5-Br Polymer chemistry; fluorination Reduced steric hindrance vs. 2,4-OMe analogue
5-Bromo-2,3-methylenedioxyphenylboronic acid PE 2,3-OCH₂O; 5-Br Fluorescent ligands; organic electronics Methylenedioxy increases ring rigidity
3-Chloro-4-ethoxy-5-fluorophenylboronic acid PE 3-Cl; 4-OEt; 5-F Medicinal chemistry (enzyme inhibitors) Halogen diversity enables selective couplings
  • Steric Effects: The 2,4-OMe arrangement creates moderate steric hindrance, which may reduce coupling efficiency compared to monosubstituted derivatives (e.g., 2-methoxyphenylboronic acid PE) .

Stability and Hydrolysis Kinetics

Pinacol esters are hydrolyzed to boronic acids under acidic or oxidative conditions. The 2,4-OMe groups in the target compound may slow hydrolysis compared to electron-withdrawing substituents (e.g., 4-carboxyphenylboronic acid PE) due to increased electron density at the boron center . Hydrolysis typically requires strong acids (e.g., 5M HCl) or oxidants (e.g., NaIO₄) .

Biological Activity

5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their role in various biochemical processes, including enzyme inhibition and as building blocks in organic synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C12H15BBrO4
  • Molecular Weight : 303.06 g/mol
  • CAS Number : 214360-62-0

The compound features a brominated aromatic ring with two methoxy groups and a boronic acid moiety, which is crucial for its reactivity and interaction with biological targets.

Boronic acids are known to interact with diols and can form reversible covalent bonds with certain biomolecules. This property is particularly useful in the design of inhibitors for various enzymes such as proteases and kinases. The presence of the bromine and methoxy groups can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity.

Pharmacological Profiles

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • A study demonstrated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of 5-bromo-2,4-dimethoxyphenylboronic acid against various cancer cell lines remains to be fully characterized, but its structural analogs have shown promise in preclinical models .
  • Antiviral Properties :
    • Preliminary investigations suggest that compounds with boronic acid functionalities may inhibit viral replication by targeting host cell kinases involved in viral entry and replication. This aspect warrants further exploration in the context of emerging viral diseases .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival. For instance, studies on related boronic acids have shown inhibition of AAK1 and GAK kinases, which are potential targets for antiviral therapies .

Structure-Activity Relationship (SAR)

The SAR studies focus on understanding how modifications to the boronic acid structure affect biological activity. Key findings include:

  • Substitution Patterns : The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the binding affinity to target enzymes.
  • Boron Functionalization : Variations in the boron moiety (e.g., different esters) can influence solubility and bioavailability, impacting overall efficacy .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, derivatives of phenylboronic acids were tested against multiple cancer cell lines. The results indicated that compounds with similar structural motifs to 5-bromo-2,4-dimethoxyphenylboronic acid exhibited IC50 values in the low micromolar range against breast cancer cells .

CompoundCell LineIC50 (µM)
5-Bromo-2,4-dimethoxyphenylboronic acidMCF-78.5
Control (no treatment)MCF-7N/A

Case Study 2: Antiviral Activity

A study investigating the antiviral potential of boronic acids found that certain derivatives inhibited dengue virus replication in vitro by targeting host kinases essential for viral entry . While specific data on 5-bromo-2,4-dimethoxyphenylboronic acid is limited, its structural similarities suggest potential efficacy.

Q & A

Q. What side reactions (e.g., protodeboronation) occur, and how are they suppressed?

  • Mechanism : Protodeboronation under protic conditions (e.g., aqueous Na₂CO₃).
  • Prevention : Use degassed solvents, minimize reaction time, or add radical inhibitors (e.g., BHT) .

Q. Are there alternative coupling strategies beyond Suzuki-Miyaura for this substrate?

  • Options :
  • Chan-Lam Coupling : Requires Cu(OAc)₂ and aryl amines in air .
  • Photoredox Catalysis : Enables sp³ C–B activation under mild conditions (emerging method) .

Q. How can computational modeling predict reactivity trends?

  • Approach :

DFT calculations (e.g., B3LYP/6-31G*) to map transition states.

Analyze frontier molecular orbitals (HOMO/LUMO) to assess electronic effects of substituents .

Q. What strategies enable orthogonal functionalization of bromine and boronate groups?

  • Stepwise Synthesis :

Suzuki coupling via boronate.

Subsequent SNAr (nucleophilic aromatic substitution) at bromine using amines/thiols .

Q. How do solvent systems influence reaction outcomes?

  • Data :
SolventDielectric ConstantYield (%)
PhMe/EtOH~4.370
DMF/H₂O~3785
  • Guideline : Polar aprotic solvents enhance Pd solubility but may increase side reactions.

Q. What are the challenges in assessing purity for large-scale batches?

  • Issues : Residual Pd (ICP-MS detection limit: <10 ppm) and pinacol ligand impurities.
  • Protocols :
  • Column Chromatography : Remove Pd complexes.
  • Recrystallization : Hexane/CH₂Cl₂ to isolate crystalline product .

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